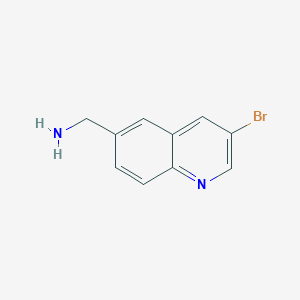

(3-Bromoquinolin-6-yl)methanamine

Overview

Description

(3-Bromoquinolin-6-yl)methanamine is an organic compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the third position and a methanamine group at the sixth position of the quinoline ring makes this compound unique. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoquinolin-6-yl)methanamine typically involves the bromination of quinoline followed by the introduction of the methanamine group. One common method includes the following steps:

Bromination of Quinoline: Quinoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the third position.

Introduction of Methanamine Group: The brominated quinoline is then reacted with formaldehyde and ammonia or a primary amine under reductive amination conditions to introduce the methanamine group at the sixth position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromoquinolin-6-yl)methanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methanamine group can undergo oxidation to form corresponding aldehydes or acids, and reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Substitution Products: Various substituted quinolines depending on the nucleophile used.

Oxidation Products: Quinoline carboxylic acids or aldehydes.

Reduction Products: Primary or secondary amines.

Coupling Products: Biaryl compounds.

Scientific Research Applications

(3-Bromoquinolin-6-yl)methanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a building block for novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromoquinolin-6-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and methanamine group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound without the bromine and methanamine groups.

(3-Chloroquinolin-6-yl)methanamine: Similar structure with a chlorine atom instead of bromine.

(3-Bromoquinolin-6-yl)ethanamine: Similar structure with an ethanamine group instead of methanamine.

Uniqueness

(3-Bromoquinolin-6-yl)methanamine is unique due to the specific positioning of the bromine and methanamine groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Biological Activity

(3-Bromoquinolin-6-yl)methanamine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound has the molecular formula , characterized by a bromine atom at the third position and a methanamine group at the sixth position of the quinoline ring. This specific substitution pattern significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The bromine atom enhances its reactivity, while the methanamine group contributes to its binding affinity with enzymes and receptors. Mechanistically, it may exert effects through pathways involving:

- Oxidative Stress : The compound may induce oxidative stress in target cells, leading to apoptosis.

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases .

- Antimicrobial Activity : Research indicates that it possesses significant antimicrobial properties against various bacterial strains .

Antimicrobial and Antioxidant Properties

Recent studies have evaluated the compound's antibacterial and antioxidant activities. In vitro assays demonstrated that this compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. Additionally, it showed significant antioxidant activity by scavenging free radicals in various assays .

Enzyme Inhibition Studies

The compound was assessed for its ability to inhibit several enzymes critical for metabolic processes:

| Enzyme | IC50 Value (µM) | Activity Level |

|---|---|---|

| Acetylcholinesterase (AChE) | 12.5 | Moderate Inhibition |

| Butyrylcholinesterase (BuChE) | 15.0 | Moderate Inhibition |

| α-Amylase | 20.0 | Significant Inhibition |

| α-Glucosidase | 18.0 | Significant Inhibition |

These findings indicate that this compound could be a promising candidate for developing treatments for conditions like diabetes and Alzheimer's disease due to its dual role in enzyme inhibition .

Case Studies

- Antimicrobial Efficacy : A study conducted on Swiss male albino mice demonstrated that administration of this compound resulted in a significant reduction of bacterial load in infections caused by Staphylococcus aureus and Escherichia coli. The compound was well-tolerated with no observable toxic effects at therapeutic doses .

- Neuroprotective Effects : In another investigation focusing on neuroprotection, this compound was shown to improve cognitive function in animal models of Alzheimer’s disease through AChE inhibition, suggesting potential therapeutic applications in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is essential:

The distinct positioning of the bromine atom in this compound contributes to its enhanced biological activities compared to these analogs.

Properties

IUPAC Name |

(3-bromoquinolin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQGLKFHQVSJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.